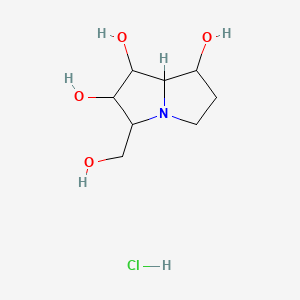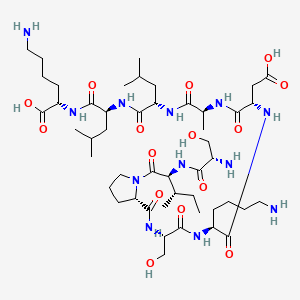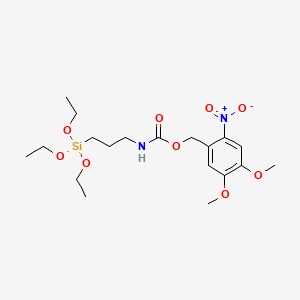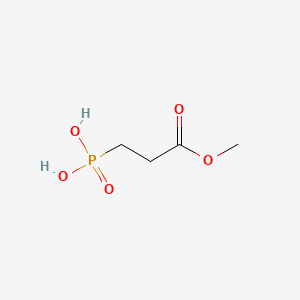
Australinhydrochlorid
Übersicht
Beschreibung
Australine Hydrochlorid ist ein polyhydroxyliertes Pyrrolizidin-Alkaloid, das als Inhibitor verschiedener Glucosidasen wirkt, darunter Alpha-Glucosidase, Amyloglucosidase und Glucosidase I . Diese Verbindung zeichnet sich durch ihre selektive Hemmung von Glucosidase I aus, ohne Glucosidase II zu beeinflussen . Australine Hydrochlorid wird aus den Samen von Castanospermum australe gewonnen und wurde auf seine potenziellen biologischen Aktivitäten untersucht, darunter antivirale und anti-HIV-Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Australine Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Industrie: Australine Hydrochlorid wird bei der Entwicklung von Enzyminhibitoren für industrielle Prozesse verwendet.
Wirkmechanismus
Australine Hydrochlorid übt seine Wirkungen aus, indem es Glucosidase-Enzyme hemmt. Die Verbindung bindet an die aktive Stelle von Glucosidase I und verhindert, dass das Enzym die Hydrolyse von glykosidischen Bindungen katalysiert . Diese Hemmung führt zur Anhäufung von Glykoproteinen, die bestimmte Oligosaccharide enthalten, was verschiedene zelluläre Prozesse beeinflussen kann .
Safety and Hazards
Wirkmechanismus
Target of Action
Australine hydrochloride is a pyrrolizidine alkaloid that primarily targets various enzymes. It inhibits glucoamylase and also inhibits glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . These enzymes play crucial roles in carbohydrate metabolism, breaking down complex sugars into simpler forms that can be absorbed by the body .
Mode of Action
Australine hydrochloride interacts with its targets by inhibiting their activity. It selectively inhibits these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase . This selective inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of these enzymes by Australine hydrochloride affects the carbohydrate metabolism pathway. By inhibiting enzymes like glucoamylase and glucosidase I, the breakdown of complex carbohydrates into simpler, absorbable forms is hindered . This can lead to an accumulation of unprocessed carbohydrates and a decrease in the availability of simple sugars for energy production.
Result of Action
The primary result of Australine hydrochloride’s action is the inhibition of specific enzymes involved in carbohydrate metabolism. This leads to a disruption in the normal breakdown of complex carbohydrates, potentially affecting energy production in the body . Additionally, Australine hydrochloride (at 500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins .
Biochemische Analyse
Biochemical Properties
Australine hydrochloride plays a crucial role in biochemical reactions by inhibiting several enzymes. It is an inhibitor of glucoamylase, glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . The inhibition constants (IC50) for these enzymes are 5.8 µM, 20 µM, 28 µM, 35 µM, and 28 µM, respectively . Australine hydrochloride is selective for these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM . This selectivity makes it a valuable tool for studying carbohydrate metabolism and glycoprotein processing.
Cellular Effects
Australine hydrochloride affects various types of cells and cellular processes. In influenza virus-infected MDCK cells, australine hydrochloride inhibits glycoprotein processing and induces the accumulation of glycoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal processing of glycoproteins, which are essential for various cellular functions.
Molecular Mechanism
The molecular mechanism of australine hydrochloride involves its binding interactions with specific enzymes. Australine hydrochloride inhibits glucoamylase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of starch into glucose . Similarly, it inhibits glucosidase I, sucrase, maltase, and α-glucosidase by binding to their active sites and blocking their enzymatic activities . This inhibition leads to the accumulation of glycoproteins and disrupts normal cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of australine hydrochloride change over time. The compound is stable when stored at -20°C and can be used for up to six months . Over time, australine hydrochloride may degrade, leading to a reduction in its inhibitory activity. Long-term studies have shown that prolonged exposure to australine hydrochloride can result in the sustained accumulation of glycoproteins in cells, which may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of australine hydrochloride vary with different dosages in animal models. At low doses, australine hydrochloride effectively inhibits glucosidase activity without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Australine hydrochloride is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glucoamylase, glucosidase I, sucrase, maltase, and α-glucosidase, inhibiting their activities and affecting the breakdown of carbohydrates . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.
Transport and Distribution
Within cells and tissues, australine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
Australine hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its inhibitory effects on glucosidases . This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits their functions.
Vorbereitungsmethoden
Australine Hydrochlorid kann durch verschiedene synthetische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Isolierung der Verbindung aus den Samen von Castanospermum australe . Der Syntheseprozess umfasst in der Regel die folgenden Schritte:
Isolierung: Die Samen von Castanospermum australe werden verarbeitet, um das Naturprodukt zu extrahieren.
Reinigung: Die extrahierte Verbindung wird unter Verwendung chromatographischer Techniken gereinigt, um reines Australin zu erhalten.
Hydrochloridbildung: Das gereinigte Australin wird dann durch Reaktion mit Salzsäure in seine Hydrochloridform umgewandelt.
Analyse Chemischer Reaktionen
Australine Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Australine Hydrochlorid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: Australine Hydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Australine Hydrochlorid ist unter Glucosidase-Inhibitoren einzigartig aufgrund seiner selektiven Hemmung von Glucosidase I, ohne Glucosidase II zu beeinflussen . Ähnliche Verbindungen umfassen:
Castanospermin: Ein weiteres Pyrrolizidin-Alkaloid, das sowohl Glucosidase I als auch II hemmt.
Swainsonin: Eine Verbindung, die Alpha-Mannosidase und Glucosidase II hemmt.
Deoxynojirimycin: Ein Iminosaccharid, das Alpha-Glucosidase hemmt.
Die selektive Hemmung von Australine Hydrochlorid macht es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Glykoprotein-Verarbeitungswege .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFORKADSOHYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186766-07-4 | |
| Record name | Australine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported palladium-catalyzed asymmetric allylic alkylation in the synthesis of Australine hydrochloride?
A1: The research by [] details a novel method for synthesizing (+)-Australine hydrochloride enantioselectively. This is significant because it utilizes a mixture of readily available dl- and meso-divinylethylene carbonate as starting materials. The palladium-catalyzed asymmetric allylic alkylation allows for the selective formation of a single chiral product from this diastereomeric mixture, simplifying the synthesis and increasing its efficiency. This methodology offers a more controlled and efficient approach compared to previous methods, highlighting its potential for the development of new synthetic strategies for similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)







![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)

